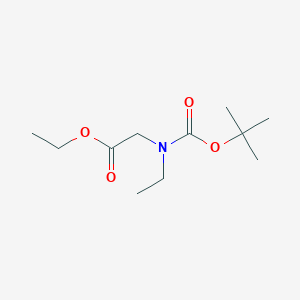
Carboxynitroso rubber
Overview
Description
Carboxynitroso rubber is a useful research compound. Its molecular formula is C7HF13N2O4 and its molecular weight is 424.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound (CNR) is 423.9728726 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Carboxynitroso Rubber (CNR) is primarily used in the manufacturing industry due to its unique chemical properties . Its primary targets are various materials that require excellent solvent and oxidizer resistance, nonflammability, and a wide useful temperature range .
Mode of Action
CNR interacts with its targets by providing a protective layer that is resistant to solvents, oxidizers, and extreme temperatures . This interaction results in enhanced durability and longevity of the materials it is applied to .
Biochemical Pathways
Its primary function is in the realm of materials science and engineering .
Result of Action
The application of CNR results in materials that are highly resistant to solvents and oxidizers, nonflammable, and able to withstand a wide range of temperatures . This makes CNR an excellent choice for manufacturing products that require these properties .
Action Environment
The efficacy and stability of CNR are influenced by environmental factors such as temperature, exposure to solvents and oxidizers, and mechanical stress . CNR is designed to perform well under a wide range of conditions, making it a versatile material in various manufacturing contexts .
Biochemical Analysis
Biochemical Properties
It is known that Carboxynitroso Rubber can interact with various enzymes and proteins
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has excellent stability and resistance to degradation .
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-nitrosobutanoic acid;1,1,2,2-tetrafluoroethene;trifluoro(nitroso)methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6NO3.C2F4.CF3NO/c5-2(6,1(12)13)3(7,8)4(9,10)11-14;3-1(4)2(5)6;2-1(3,4)5-6/h(H,12,13);; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIADDOFVUHFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(F)F.C(=O)(C(C(C(N=O)(F)F)(F)F)(F)F)O.C(N=O)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF13N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















